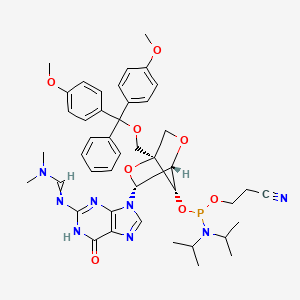
LNA-G amidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Locked Nucleic Acid Guanine Amidite, commonly referred to as LNA-G amidite, is a modified nucleoside used in the synthesis of oligonucleotides. Locked Nucleic Acids are a class of conformationally restricted nucleic acid analogues where the ribonucleoside is linked between the 2’-oxygen and the 4’-carbon atoms with a methylene unit . This structural modification enhances the binding affinity and thermal stability of oligonucleotides containing Locked Nucleic Acids towards complementary DNA and RNA .
Vorbereitungsmethoden
LNA-G amidite can be synthesized using standard phosphoramidite chemistry. The process involves the following steps :
Protection of Hydroxy Groups: The hydroxy groups of the nucleoside are protected to prevent undesired side reactions.
Phosphitylation: The protected nucleoside is treated with phosphorodiamidite under the catalytic action of a weak acid to form the phosphoramidite.
Coupling: The phosphoramidite is coupled to the 5’-OH group of the growing oligonucleotide chain.
Oxidation: The phosphite triester is oxidized to form the phosphate triester.
Deprotection: The protecting groups are removed to yield the final this compound.
Industrial production methods involve automated DNA synthesizers, which allow for the efficient and scalable synthesis of this compound .
Analyse Chemischer Reaktionen
LNA-G amidite undergoes several types of chemical reactions, including :
Oxidation: The phosphite triester formed during the coupling step is oxidized to a phosphate triester using iodine oxidation procedures.
Substitution: The protected nucleoside can undergo substitution reactions to introduce various functional groups.
Hydrolysis: The amidite can be hydrolyzed to remove protecting groups and yield the final product.
Common reagents used in these reactions include phosphorodiamidite, iodine, and various protecting groups . The major products formed from these reactions are the desired oligonucleotides containing this compound.
Wissenschaftliche Forschungsanwendungen
LNA-G amidite has a wide range of scientific research applications, including :
Chemistry: Used in the synthesis of oligonucleotides for various chemical applications.
Biology: Employed in the study of gene expression and regulation, as well as in the development of molecular probes.
Medicine: Investigated for its potential in antisense drug development and gene therapy.
Industry: Utilized in the production of diagnostic assays and therapeutic oligonucleotides.
Wirkmechanismus
The mechanism of action of LNA-G amidite involves its incorporation into oligonucleotides, which enhances the binding affinity and thermal stability of the resulting oligonucleotides towards complementary DNA and RNA . This increased stability is due to the conformational restriction imposed by the methylene bridge, which enhances base stacking interactions and local organization of the phosphate backbone .
Vergleich Mit ähnlichen Verbindungen
LNA-G amidite is unique compared to other nucleoside phosphoramidites due to its conformational restriction and enhanced binding affinity . Similar compounds include:
Morpholino: Another nucleic acid analogue used in antisense applications.
2’-O-Methyl RNA: Modified RNA with a methoxy group at the 2’ position.
Phosphorothioate DNA: DNA with a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
These compounds share some similarities with this compound but differ in their structural modifications and specific applications .
Eigenschaften
CAS-Nummer |
709641-79-2 |
|---|---|
Molekularformel |
C44H53N8O8P |
Molekulargewicht |
852.9 g/mol |
IUPAC-Name |
N'-[9-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C44H53N8O8P/c1-29(2)52(30(3)4)61(58-24-12-23-45)60-38-37-41(51-28-46-36-39(51)48-42(49-40(36)53)47-27-50(5)6)59-43(38,25-56-37)26-57-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,37-38,41H,12,24-26H2,1-8H3,(H,48,49,53)/t37-,38+,41-,43-,61?/m1/s1 |
InChI-Schlüssel |
ACJXYPZQPQPGNE-KPKUBJDASA-N |
Isomerische SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@@H]2[C@@H](O[C@]1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Kanonische SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C2C(OC1(CO2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)N6C=NC7=C6N=C(NC7=O)N=CN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


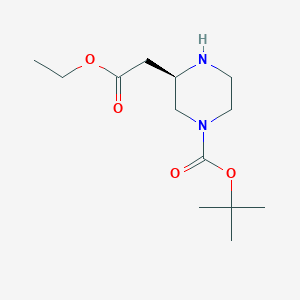
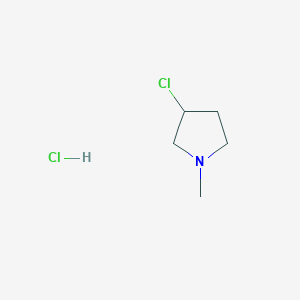
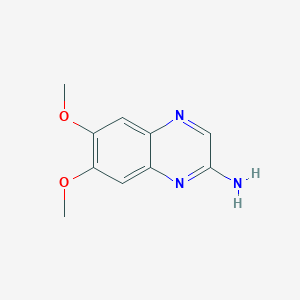
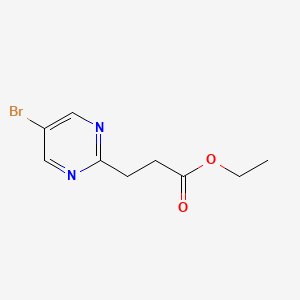
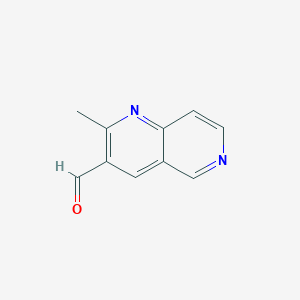

![6-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13658102.png)
![9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-1H-purin-6(9H)-one](/img/structure/B13658103.png)

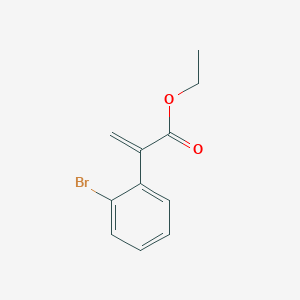
![Ethyl 4-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B13658123.png)
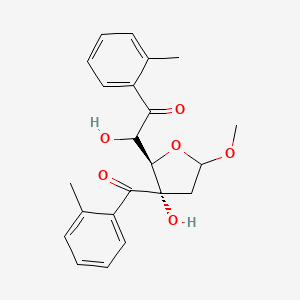
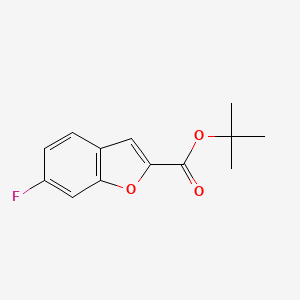
![3-Bromo-4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13658161.png)
